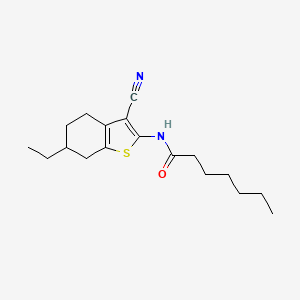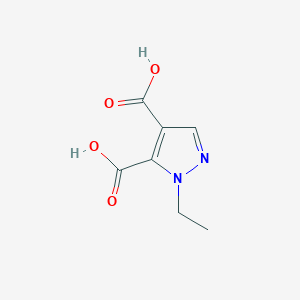
1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by oxidation. This method is known for its regioselectivity and high yields . Another method involves the use of transition-metal catalysts and photoredox reactions, which offer mild conditions and broad substrate scope . Industrial production methods often utilize cost-effective and eco-friendly catalysts such as Amberlyst-70 .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: N-arylation reactions using aryl halides and copper powder as a catalyst can produce N-arylpyrazoles.
Common reagents used in these reactions include arylhydrazines, bromine, oxygen, and various catalysts such as copper powder and transition metals . The major products formed from these reactions are substituted pyrazoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may induce apoptosis in cancer cells by activating p27 levels and preventing wound healing . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid can be compared with other similar compounds in the pyrazole family, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: Known for its use in medicinal chemistry and its ability to form coordination complexes.
3,5-Pyrazole dicarboxylic acid: Exhibits similar chemical reactivity but differs in its substitution pattern and biological activities.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used as a reagent in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-ethylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
WUMKCPYCNFGACW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B10908968.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10908974.png)
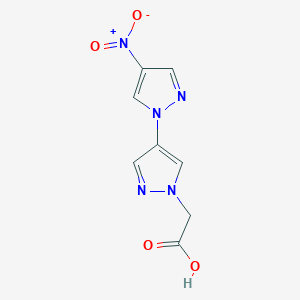
![N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)
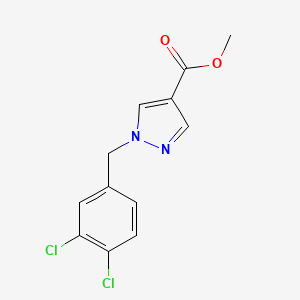
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10909006.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10909007.png)
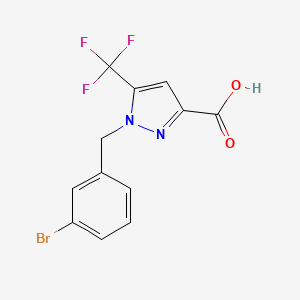
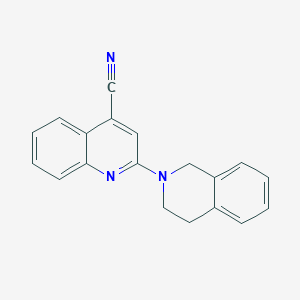
![N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
![(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B10909027.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909029.png)
![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)
